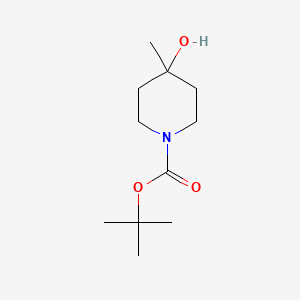

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCHJAQBNXPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627891 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406235-30-1 | |

| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental physicochemical characteristics and outlines detailed experimental protocols for the determination of its key physical properties.

Core Physical Properties

This compound is a white to off-white solid at room temperature. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Physical Form | Solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | SWUCHJAQBNXPBO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C)(O)CC1 | |

| CAS Number | 406235-30-1 | [1] |

Experimental Protocols for Physical Property Determination

Given the absence of specific reported values for several key physical properties, this section provides detailed experimental protocols that can be employed to determine the melting point, boiling point, and solubility of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[2] The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3][4]

Since this compound is a solid at room temperature, its boiling point is expected to be significantly high. The determination of the boiling point of a high-boiling organic compound can be performed using the Thiele tube method or simple distillation.[5][6][7][8]

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8]

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil or silicone oil)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount (a few drops) of the molten this compound is placed in the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The Thiele tube is filled with a high-boiling point liquid, and the thermometer with the attached test tube is immersed in the oil. The side arm of the Thiele tube is heated gently.[7]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5] Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

The solubility of a compound in various solvents provides insights into its polarity and functional groups. A systematic approach is typically used to classify a compound based on its solubility.[9][10][11]

Methodology: Qualitative Solubility Tests

This involves testing the solubility of the compound in a series of solvents of varying polarity and pH.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

pH paper

Solvents:

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

General Procedure: Approximately 25 mg of this compound is added to 0.75 mL of the solvent in a small test tube. The mixture is shaken vigorously for about 1-2 minutes.[9] If the solid dissolves completely, it is considered soluble.

-

Solubility in Water: Test the solubility in water first. If soluble, test the pH of the solution with litmus or pH paper.[11]

-

Solubility in Diethyl Ether: Test the solubility in a non-polar solvent like diethyl ether.

-

Acid-Base Solubility:

-

If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl is tested.[11]

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).

-

Solubility in 5% HCl indicates a basic functional group (like an amine).[11]

-

-

Solubility in Concentrated Sulfuric Acid: If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ is tested. Solubility in this strong acid suggests the presence of a neutral compound containing oxygen or nitrogen atoms or a double or triple bond.[12]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. This compound | 406235-30-1 [sigmaaldrich.com]

- 2. medpharma12.com [medpharma12.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its chemical structure, physical and spectroscopic properties, a reliable synthesis protocol, and its potential applications.

Chemical Structure and Properties

This compound, with the CAS Number 406235-30-1, is a heterocyclic compound featuring a piperidine ring scaffold. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The 4-position of the piperidine ring is substituted with both a hydroxyl (-OH) group and a methyl (-CH₃) group, creating a tertiary alcohol.

The presence of the polar hydroxyl group and the lipophilic Boc-protected piperidine ring gives the molecule a balance of hydrophilicity and hydrophobicity, influencing its solubility and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 406235-30-1 | N/A |

| Molecular Formula | C₁₁H₂₁NO₃ | N/A |

| Molecular Weight | 215.29 g/mol | N/A |

| Physical Form | Solid | N/A |

| Storage Temperature | Room Temperature | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.76-3.64 (m, 2H), 3.29-3.16 (m, 2H), 1.66 (s, 1H, -OH), 1.45 (s, 9H, Boc), 1.25 (s, 3H, -CH₃) |

| ¹³C NMR | Data not readily available in searched literature. |

| Infrared (IR) | Data not readily available in searched literature. |

| Mass Spectrometry (MS) | Data not readily available in searched literature. |

Experimental Protocol: Synthesis

The most common and efficient method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of a methyl group to the carbonyl carbon of N-Boc-4-piperidone.

Materials and Reagents

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Reaction Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous diethyl ether (or THF).

-

Cooling: The flask is cooled to 0 °C using an ice bath.

-

Grignard Reagent Addition: The methylmagnesium halide solution is added dropwise to the stirred solution of N-Boc-4-piperidone via the dropping funnel under a nitrogen atmosphere. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or a solid, can be purified by column chromatography on silica gel if necessary.

Logical Workflow of the Synthesis

Caption: Synthesis of the target compound via Grignard reaction.

Applications in Drug Discovery and Development

While specific biological activities or direct applications in signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Piperidine rings are prevalent in many FDA-approved drugs due to their favorable pharmacokinetic properties.

The tertiary alcohol functionality at the 4-position, combined with the Boc-protected nitrogen, makes this compound a versatile intermediate for the synthesis of more complex molecules. It can serve as a scaffold to introduce additional diversity and functionality, which is a key strategy in the design of novel therapeutic agents.

The logical progression of its use in a drug discovery context can be visualized as follows:

Caption: Potential workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of versatile functional groups allow for its incorporation into a wide range of molecular scaffolds. While direct biological data for this specific compound is limited, its utility as a building block for creating novel chemical entities for biological screening is clear. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents.

In-Depth Technical Guide: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

CAS Number: 406235-30-1

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a piperidine core. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the 4-position is substituted with both a hydroxyl and a methyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 406235-30-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥96% | [1] |

| Solubility | Soluble in organic solvents | [4] |

| Storage | Room temperature | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C)(O)CC1 | [3] |

| InChI Key | SWUCHJAQBNXPBO-UHFFFAOYSA-N | [1] |

Table 2: Computational Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [3] |

| logP | 1.7683 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Experimental Protocol

The primary synthetic route to this compound involves the Grignard reaction, utilizing a commercially available starting material.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Anhydrous diethyl ether

-

Methylmagnesium bromide (3M solution in ether)

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle (if necessary for drying)

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.[5]

-

Cool the solution to -10°C using an appropriate cooling bath.[5]

-

Slowly add a 3M solution of methylmagnesium bromide in ether (2.5 mL, 7.5 mmol) dropwise to the stirred solution.[5]

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.[5]

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[5]

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).[5]

-

Dilute the mixture with water (20 mL) and diethyl ether (20 mL).[5]

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with diethyl ether (2 x 30 mL).[5]

-

Combine the organic layers and wash with brine (50 mL).[5]

-

Dry the combined organic phase over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil (Expected yield: ~1.05 g, 97%).[5]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 3.76-3.64 (m, 2H), 3.29 -3.16 (m, 2H), 1.66 (s, 1H), 1.45 (s, 9H), 1.25 (s, 3H).[5]

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the functional groups of this compound allow for diverse chemical modifications.

The Boc-protected nitrogen facilitates selective reactions at other positions of the molecule, and the hydroxyl group can be a handle for further functionalization, such as etherification, esterification, or substitution reactions. This versatility makes it a key component in the synthesis of novel compounds for various therapeutic areas.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its molecular properties, a representative experimental protocol for its synthesis, and its role as a versatile intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a heterocyclic compound featuring a piperidine scaffold, which is a prevalent structural motif in a vast array of pharmaceutical agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic syntheses, allowing for controlled reactivity. The tertiary alcohol at the C4 position provides a valuable site for further chemical modification.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102066-82-6 |

Synthetic Protocol: A Representative Experimental Method

The synthesis of this compound can be effectively achieved through the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This protocol outlines the addition of a methylmagnesium halide to N-Boc-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

-

Methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl) solution in THF (typically 3.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with 1-Boc-4-piperidone and dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to 0 °C using an ice bath.

-

Grignard Addition: The methylmagnesium halide solution is added dropwise to the stirred solution of 1-Boc-4-piperidone at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by silica gel column chromatography to afford the final product as a white solid.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from 1-Boc-4-piperidone via a Grignard reaction.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

Substituted piperidines are a cornerstone of modern medicinal chemistry, and this compound serves as a valuable intermediate in this domain. The Boc-protecting group allows for the selective modification of other parts of a molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring. This amine can then be further functionalized, for instance, through reductive amination, acylation, or arylation, to build more complex molecular architectures.

The tertiary alcohol functionality also offers a handle for further synthetic transformations. It can be used to introduce other functional groups or to modulate the physicochemical properties, such as solubility and lipophilicity, of a lead compound. The methyl group at the C4 position can provide steric bulk, which may be crucial for optimizing ligand-receptor interactions and improving selectivity for a biological target. The rigid, non-aromatic nature of the piperidine ring is often employed as a scaffold to orient substituents in a defined three-dimensional space, which is critical for achieving high-affinity binding to enzymes and receptors.

A Technical Guide to Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and illustrates its application in the development of targeted therapeutics.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also commonly known by other synonyms such as 1-Boc-4-hydroxy-4-methylpiperidine and tert-butyl 4-hydroxy-4-methyl-1-piperidinecarboxylate.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem |

| Molecular Weight | 215.29 g/mol | PubChem |

| CAS Number | 406235-30-1 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | ≥97% | Sigma-Aldrich[1] |

| InChI Key | SWUCHJAQBNXPBO-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Grignard reaction, utilizing the commercially available N-Boc-4-piperidone as the starting material.

Synthesis of this compound via Grignard Reaction

This protocol details the addition of a methyl group to the ketone functionality of N-Boc-4-piperidone using a methylmagnesium halide.

Materials:

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (or chloride) solution in THF or diethyl ether

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous diethyl ether (or THF). The flask is then cooled in an ice bath.

-

Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the addition funnel to the stirred solution of N-Boc-4-piperidone. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The piperidine scaffold is a common motif in many approved drugs, and the functional groups on this intermediate allow for diverse chemical modifications.

Application in Kinase Inhibitor Synthesis

The hydroxyl and the protected amine functionalities of this compound serve as handles for the introduction of various pharmacophores. For instance, the hydroxyl group can be used to form ether or ester linkages, while the Boc-protected amine can be deprotected and subsequently functionalized. This versatility makes it a key component in the synthesis of complex molecules targeting protein kinases, which are crucial in cancer and inflammation signaling pathways. A notable example is its utility in the synthesis of Vandetanib, a potent inhibitor of VEGFR and EGFR tyrosine kinases.

Visualizations

Synthetic Workflow for Kinase Inhibitor Scaffolds

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor scaffold starting from N-Boc-4-piperidone, highlighting the central role of this compound.

Caption: Synthetic workflow from N-Boc-4-piperidone to a generic kinase inhibitor scaffold.

References

Spectroscopic Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value | Source |

| CAS Number | 406235-30-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 215.29 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥96-97% | [3] |

Spectroscopic Data Summary

A comprehensive and verified set of spectroscopic data for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not available in publicly accessible, peer-reviewed literature. Commercial suppliers list the compound, but detailed analytical data is not consistently provided. The following tables are therefore presented as an illustrative guide to the expected spectroscopic characteristics based on the compound's structure. These values are predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 3.6 - 3.8 | m | 2H | -CH₂- (axial, piperidine ring) |

| ~ 3.0 - 3.2 | m | 2H | -CH₂- (equatorial, piperidine ring) |

| ~ 1.6 - 1.8 | m | 2H | -CH₂- (axial, piperidine ring) |

| ~ 1.4 - 1.6 | m | 2H | -CH₂- (equatorial, piperidine ring) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

| 1.25 | s | 3H | -CH₃ (at C4) |

| (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.8 | C=O (Boc group) |

| ~ 79.5 | -C(CH₃)₃ (Boc group) |

| ~ 68.0 | C4 (quaternary carbon) |

| ~ 40.0 | C2, C6 (piperidine ring) |

| ~ 35.0 | C3, C5 (piperidine ring) |

| ~ 28.4 | -C(CH₃)₃ (Boc group) |

| ~ 25.0 | -CH₃ (at C4) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1420 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 216.1594 | [M+H]⁺ |

| 238.1413 | [M+Na]⁺ |

| 160.1226 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

| 142.1121 | [M-C₄H₉O₂ - H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C-NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The mass range should be set to cover the expected molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis leading to the structural confirmation of a chemical compound.

References

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" 1H NMR analysis

An In-depth Technical Guide to the ¹H NMR Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are utilizing this compound in their work. This document presents a detailed breakdown of the proton NMR data, experimental protocols for obtaining such data, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Proton Environments

This compound is a substituted piperidine derivative containing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The key structural features include a piperidine ring, a hydroxyl group, and a methyl group at the C4 position, and a bulky tert-butyl group. The distinct chemical environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum.

Quantitative ¹H NMR Data Analysis

The following table summarizes the proton NMR spectral data for this compound. The data is based on spectra obtained in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64-3.76 | m | 2H | H-2ax, H-6ax |

| 3.20-3.27 | m | 2H | H-2eq, H-6eq |

| 1.50-1.58 | m | 4H | H-3ax, H-5ax, H-3eq, H-5eq |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |

| 1.27 | s | 3H | -CH₃ (at C4) |

| 1.66 (variable) | s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet. Its integration is also dependent on sample conditions and purity.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate analysis.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or to the TMS signal (δ = 0.00 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Workflow and Logical Relationships

The process of ¹H NMR analysis follows a structured workflow from sample preparation to final data interpretation.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid piperidine core, coupled with the versatile Boc-protecting group and a tertiary alcohol, makes it a key intermediate in the synthesis of a wide array of biologically active molecules. Accurate characterization of this compound is paramount, and ¹³C NMR spectroscopy is a powerful tool for confirming its structure and purity. This guide will delve into the predicted ¹³C NMR chemical shifts, the underlying principles governing these shifts, and a general experimental protocol for their determination.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are derived from the analysis of ¹³C NMR data for structurally related N-Boc protected piperidines and foundational principles of NMR spectroscopy that correlate chemical environment with resonance frequency.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 (C=O) | 154-156 | The carbonyl carbon of the tert-butoxycarbonyl (Boc) group typically resonates in this downfield region.[1] |

| C2, C6 | 39-42 | These carbons are adjacent to the nitrogen atom and are expected to be in a typical range for N-Boc protected piperidines. |

| C3, C5 | 34-37 | These methylene carbons are beta to the nitrogen and alpha to the quaternary carbon, leading to a moderate downfield shift. |

| C4 | 68-71 | The quaternary carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |

| C7 (C(CH₃)₃) | 79-81 | The quaternary carbon of the tert-butyl group is a characteristic peak in Boc-protected compounds.[1] |

| C8 (C(CH₃)₃) | 28-29 | The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region.[1] |

| C9 (4-CH₃) | 29-32 | The methyl group at the C4 position is in a typical aliphatic region, slightly deshielded by the adjacent hydroxyl group. |

Structural and Electronic Effects on Chemical Shifts

The predicted chemical shifts are influenced by several key factors:

-

Electronegativity: The highly electronegative oxygen and nitrogen atoms induce a significant downfield shift (deshielding) on adjacent and nearby carbon atoms. This is most pronounced for C4 (attached to the hydroxyl group) and C2/C6 (adjacent to the nitrogen).

-

Inductive Effects: The electron-withdrawing nature of the carbamate group influences the chemical shifts of the piperidine ring carbons.

-

Steric Effects: The bulky tert-butyl group can influence the conformation of the piperidine ring, which in turn can have a subtle effect on the chemical shifts of the ring carbons.

-

Quaternary Carbons: The carbons of the Boc group (C1 and C7) and the C4 carbon of the piperidine ring are quaternary and will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended.

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise ratio, especially for quaternary carbons.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks (note: integration in ¹³C NMR is not always quantitative).

-

Perform peak picking to identify the chemical shifts.

Visualizations

Diagram 1: Chemical Structure and Atom Numbering

Structure of this compound

Diagram 2: Generalized ¹³C NMR Experimental Workflow

A generalized workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹³C NMR chemical shifts for this compound. The tabulated data, based on sound spectroscopic principles and comparative analysis, offers a reliable reference for researchers in the field. The provided experimental protocol outlines the necessary steps for the empirical determination of these chemical shifts. It is our hope that this guide will be a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. As drug development professionals and researchers, a thorough understanding of the spectroscopic characteristics of such intermediates is paramount for reaction monitoring, quality control, and structural elucidation. This document details the fundamental principles of IR spectroscopy as applied to this molecule, provides a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. We will correlate specific absorption bands to the molecule's functional groups, including the tertiary alcohol, the N-Boc protecting group, and the piperidine ring structure. This guide is designed to serve as a practical and authoritative resource, grounded in established spectroscopic principles and experimental best practices.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound whose structural features—a piperidine ring, a tertiary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group—make it a versatile intermediate in the synthesis of complex nitrogen-containing molecules.[1][2] The Boc group, in particular, is a cornerstone of modern organic synthesis due to its stability and ease of introduction and removal.[2]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present within a molecule, as each group has a characteristic vibrational frequency.[4] For a molecule like this compound, IR spectroscopy provides a rapid and reliable method to confirm its identity and purity by verifying the presence of its key functional moieties: the O-H of the alcohol, the C=O of the carbamate, and the C-N and C-O bonds.

This guide will walk through the process of obtaining and interpreting the IR spectrum of this compound, providing the causal logic behind experimental choices and data analysis to ensure scientific integrity and trustworthiness.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean, reproducible IR spectrum is critically dependent on proper sample preparation and instrument handling.[5] For a solid compound like this compound, several methods are available, each with its own advantages.[6]

Recommended Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become a dominant technique for solid and liquid samples due to its minimal sample preparation requirements.[3][6] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[3]

Step-by-Step Protocol for ATR-FTIR:

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous measurements. A clean crystal is essential for a flat baseline.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic instrumental signals, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is crucial for a strong, high-quality signal.[5]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Post-Acquisition Cleaning: Thoroughly clean the crystal surface and the pressure clamp tip after the measurement is complete.

Alternative Method: KBr Pellet

The Potassium Bromide (KBr) pellet technique is a traditional transmission method.[7] It involves grinding the sample with IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[5][6]

Step-by-Step Protocol for KBr Pellet:

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.[5] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering (Christiansen effect).[7]

-

Pellet Pressing: Transfer the finely ground mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be run first.

-

Rationale for Preferring ATR: While the KBr method is effective, it is more labor-intensive and susceptible to issues like sample contamination with moisture (KBr is hygroscopic) and non-uniform pellet formation, which can affect spectral quality. ATR is faster, requires less sample, and often provides more reproducible results for routine analysis.[3]

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The analysis below dissects the spectrum into its constituent functional group vibrations.

Caption: Key functional groups and their characteristic IR vibrations.

The Hydroxyl (O-H) Region (3600-3200 cm⁻¹)

-

Observation: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ .[8]

-

Assignment: This band is unequivocally assigned to the O-H stretching vibration of the tertiary alcohol group.

-

Expertise & Causality: The breadth of this peak is a hallmark of intermolecular hydrogen bonding. In the solid or pure liquid state, the hydroxyl groups of adjacent molecules interact, creating a continuum of O-H bond strengths. This results in a wide range of absorption frequencies, which merge into a single broad band.[8][9] The position for a tertiary alcohol O-H stretch is typically around 3660 cm⁻¹ in its free, non-hydrogen-bonded state, but intermolecular forces shift this to a much lower frequency.[10]

The Aliphatic C-H Stretching Region (3000-2800 cm⁻¹)

-

Observation: Multiple sharp to medium-intensity peaks will appear in the range of 2975-2850 cm⁻¹ .

-

Assignment: These absorptions correspond to the symmetric and asymmetric C-H stretching vibrations of the various aliphatic groups in the molecule: the piperidine ring methylenes (-CH₂-), the tertiary methyl group (-CH₃), and the tert-butyl group (-C(CH₃)₃).[9]

-

Trustworthiness: The presence of strong absorptions just below 3000 cm⁻¹ is a reliable indicator of saturated (sp³) C-H bonds. The absence of any significant peaks above 3000 cm⁻¹ confirms the lack of aromatic or vinylic (sp²) C-H bonds.[11]

The Carbonyl (C=O) Region (1750-1650 cm⁻¹)

-

Observation: A very strong, sharp absorption band is expected between 1700-1670 cm⁻¹ .

-

Assignment: This is the characteristic C=O stretching vibration of the carbamate functional group (N-COO-) from the Boc protector.[12]

-

Expertise & Causality: The position of a carbonyl stretch is highly sensitive to its electronic environment. For carbamates, the resonance contribution from the nitrogen lone pair delocalizing onto the carbonyl group slightly weakens the C=O double bond character compared to a ketone (typically ~1715 cm⁻¹). This results in absorption at a slightly lower wavenumber.[13][14] The intensity of this peak is due to the large change in dipole moment during the stretching vibration, making it one of the most prominent features in the spectrum.[4]

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations (scissoring, wagging, twisting) and C-C, C-N, and C-O single bond stretches. While individual peak assignment can be complex, several key features are diagnostic.

-

C-O Stretch (Tertiary Alcohol): A strong band should be present in the 1210-1140 cm⁻¹ range, corresponding to the C-O stretching vibration of the tertiary alcohol. The position of the C-O stretch is diagnostic for the type of alcohol: primary alcohols absorb at ~1050 cm⁻¹, secondary at ~1100 cm⁻¹, and tertiary at higher wavenumbers (~1150-1200 cm⁻¹).[8][15]

-

Carbamate C-N and C-O Stretches: The carbamate group also gives rise to strong C-N and C-O stretching vibrations. Look for a strong band around 1250-1150 cm⁻¹ , which often overlaps with other absorptions but is a key feature of the Boc group.

-

C-H Bending: Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range. A split peak around 1370 cm⁻¹ is often characteristic of a tert-butyl group.

Data Summary and Validation

The following table summarizes the expected key IR absorption bands for this compound. This table serves as a self-validating checklist when analyzing an experimental spectrum. The presence of all these key bands provides high confidence in the structural identity of the compound.

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group |

| ~3400 | Strong | Broad | O-H Stretch (H-bonded) | Tertiary Alcohol |

| 2975-2850 | Medium-Strong | Sharp | C-H Stretch | Aliphatic (Piperidine, Methyl, t-Butyl) |

| ~1680 | Very Strong | Sharp | C=O Stretch | Carbamate (Boc Group) |

| ~1465 | Medium | Sharp | CH₂ Scissoring / CH₃ Bending | Aliphatic |

| ~1365 | Medium | Sharp | CH₃ Bending (t-Butyl Umbrella Mode) | tert-Butyl Group |

| ~1170 | Strong | Sharp | C-O Stretch / C-N Stretch | Tertiary Alcohol & Carbamate |

Conclusion: A Practical Tool for the Modern Scientist

Infrared spectroscopy is an indispensable tool for the structural verification of synthetic intermediates. For this compound, the IR spectrum provides a distinct and easily interpretable fingerprint. The simultaneous observation of a broad O-H stretch (~3400 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), a very strong carbamate C=O stretch (~1680 cm⁻¹), and a strong C-O stretch in the upper fingerprint region (~1170 cm⁻¹) constitutes definitive evidence of the compound's structure. This guide provides the necessary framework, from experimental execution to detailed spectral analysis, to empower researchers, scientists, and drug development professionals to confidently utilize IR spectroscopy for the characterization of this important chemical entity.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 358-364.

-

Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Li, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Institutes of Health. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Rathee, N. (2025). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Bossa, J. B., et al. (2014). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared absorption bands and assignments of the products formed from a binary NH 3 :CO 2 =1:1. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139.

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The C=O stretching frequency. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. edinst.com [edinst.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. prezi.com [prezi.com]

- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. umsl.edu [umsl.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in synthetic organic chemistry and pharmaceutical development. This document outlines the expected fragmentation patterns under common ionization techniques, provides detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the anticipated quantitative data in a clear, tabular format.

Introduction

This compound (C₁₁H₂₁NO₃, Molar Mass: 215.29 g/mol ) is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The presence of the tertiary alcohol and the labile Boc group dictates its characteristic behavior in mass spectrometry. Understanding its fragmentation is crucial for its identification, purity assessment, and quality control in various research and development applications. This guide will explore its analysis primarily through Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectrometry Fragmentation

Under ESI, a soft ionization technique, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Subsequent fragmentation (MS/MS) of this precursor ion will likely involve the neutral loss of water (H₂O) from the tertiary alcohol and/or the loss of the Boc group.

Electron Ionization (EI), a higher-energy technique, is anticipated to induce more extensive fragmentation. The molecular ion may be weak or absent. Key fragmentation pathways are predicted to include:

-

Loss of a methyl group: α-cleavage at the tertiary carbon.

-

Loss of water: Dehydration of the tertiary alcohol.

-

Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group.

-

Loss of the Boc group (100 Da): Cleavage of the carbamate ester bond.

-

Ring cleavage: Opening of the piperidine ring.

Quantitative Data Summary

The following table summarizes the predicted and commonly observed m/z values for the major ions of this compound in both ESI-MS/MS and EI-MS.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| ESI | 216.1 | 198.1 | [M+H - H₂O]⁺ |

| 160.1 | [M+H - C₄H₈]⁺ | ||

| 116.1 | [M+H - Boc]⁺ | ||

| EI | 215.1 (M⁺˙) | 200.1 | [M - CH₃]⁺ |

| 197.1 | [M - H₂O]⁺˙ | ||

| 159.1 | [M - C₄H₈]⁺˙ | ||

| 115.1 | [M - Boc]⁺˙ | ||

| 57.1 | [C₄H₉]⁺ |

Note: The m/z values are monoisotopic masses. The relative abundances of these ions can vary depending on the specific instrument conditions.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of this compound, particularly for assessing its purity and identifying volatile byproducts.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is a highly sensitive and specific method for the detection and quantification of this compound, especially in complex matrices.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the initial mobile phase composition to create a 100 µg/mL stock solution. Further dilute as necessary.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7.1-9 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Precursor Ion: m/z 216.1.

-

Collision Energy: Optimized for the transitions of interest (e.g., 10-25 eV).

-

Product Ions to Monitor: m/z 198.1, 160.1, 116.1.

-

Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

Caption: Experimental workflow for MS analysis.

Caption: Predicted ESI fragmentation pathway.

An In-depth Technical Guide on the Solubility Profile of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data, this document outlines its expected solubility characteristics based on an analysis of its chemical structure. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvent systems, a critical parameter for drug design, formulation, and bioavailability studies. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction

This compound is a heterocyclic compound featuring a piperidine scaffold, which is a common structural motif in many biologically active molecules. The molecule is functionalized with a hydroxyl group and a methyl group at the 4-position, and the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The interplay of these functional groups—the polar hydroxyl group, the nonpolar methyl and Boc groups, and the piperidine ring—governs its physicochemical properties, most notably its solubility. A thorough understanding of its solubility in aqueous and organic solvents is paramount for its application in medicinal chemistry, process development, and formulation science.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key structural features of this compound and their predicted influence on its solubility are as follows:

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar. Its presence is expected to increase the compound's solubility in nonpolar organic solvents.

-

Piperidine Ring: The core piperidine ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is largely nonpolar, contributing to solubility in organic solvents.

-

Hydroxyl Group: The tertiary alcohol at the 4-position is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This group is anticipated to enhance solubility in polar solvents, particularly water and alcohols. The introduction of a hydroxyl group can significantly influence a molecule's behavior.

-

Methyl Group: The methyl group at the 4-position is a small, nonpolar alkyl group. It is expected to slightly increase the lipophilicity of the molecule, thereby potentially decreasing its aqueous solubility compared to its non-methylated counterpart.

Based on these structural considerations, a predicted solubility profile has been compiled. It is important to note that these are qualitative predictions, and experimental verification is essential.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group allows for hydrogen bonding with protic solvents. The Boc group and piperidine ring may limit very high aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High | Good balance of polar (hydroxyl) and nonpolar (Boc, piperidine ring) features allows for favorable interactions with these solvents. |

| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Moderate to High | The significant nonpolar character imparted by the Boc group and the hydrocarbon backbone of the piperidine ring should lead to good solubility. |

| Apolar | Hexanes, Heptane | Low to Insoluble | The polarity of the hydroxyl group is likely to make the compound poorly soluble in highly nonpolar alkane solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). Prepare a calibration curve with standards of known concentrations to quantify the solubility.

-

Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

-

Serial Dilution: In a multi-well plate, add small volumes of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for the precipitation of the compound.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Visualizations

Caption: Logical flow of structural features influencing solubility.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

In-Depth Technical Guide: Stability and Storage of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is crucial for ensuring the integrity and purity of the compound throughout its lifecycle, from laboratory research to drug development and manufacturing.

Core Stability Profile

This compound is a solid compound at room temperature. Its stability is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions. Under neutral, basic, and nucleophilic conditions, the molecule generally exhibits good stability.

Key Stability Considerations:

-

Acid Lability: The Boc group is susceptible to cleavage in the presence of strong acids, leading to the formation of the corresponding unprotected piperidine.

-

Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures may lead to degradation.

-

Oxidative Stress: As with many organic molecules, exposure to strong oxidizing agents should be avoided to prevent potential degradation of the piperidine ring or the tertiary alcohol.

-

Hygroscopicity: While not extensively documented, materials of this type can be hygroscopic. Appropriate storage in a dry environment is recommended.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Storage Duration | Temperature | Atmosphere | Container |